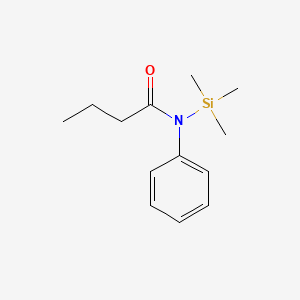

N-Phenyl-N-(trimethylsilyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Phenyl-N-(trimethylsilyl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group, a trimethylsilyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(trimethylsilyl)butanamide typically involves the reaction of N-phenylbutanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

N-Phenylbutanamide+Trimethylsilyl chloride→this compound+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-N-(trimethylsilyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms such as N-phenylbutanamide.

Substitution: Compounds with substituted functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry: N-Phenyl-N-(trimethylsilyl)butanamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(trimethylsilyl)butanamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-Phenylbutanamide: Lacks the trimethylsilyl group, resulting in different chemical and physical properties.

N-Phenyl-N-(trimethylsilyl)acetamide: Similar structure but with a shorter carbon chain.

N-Phenyl-N-(trimethylsilyl)propionamide: Similar structure but with a different carbon chain length.

Uniqueness: N-Phenyl-N-(trimethylsilyl)butanamide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct chemical reactivity and physical properties

Biological Activity

N-Phenyl-N-(trimethylsilyl)butanamide is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Overview

This compound features a phenyl group and a trimethylsilyl moiety attached to a butanamide backbone. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trimethylsilyl group facilitates membrane penetration, allowing the compound to modulate the activity of various proteins. This interaction can lead to significant biological effects, including potential therapeutic applications.

Pharmacological Properties

Research indicates that derivatives of this compound may exhibit pharmacological properties that warrant further investigation:

- Anticancer Activity : Some studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, such as HeLa and A549 cells. Although specific data on this compound is limited, its structural analogs have shown promise in modulating cancer cell proliferation .

- Antimicrobial Activity : Compounds with similar amide structures have been explored for their antimicrobial properties. The potential for this compound to act against bacterial or fungal infections remains an area for future research.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Phenylbutanamide | Lacks trimethylsilyl group | Limited pharmacological activity |

| N-Phenyl-N-(trimethylsilyl)acetamide | Shorter carbon chain | Moderate activity in some assays |

| N-Phenyl-N-(trimethylsilyl)propionamide | Different carbon chain length | Varies based on substitution |

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study focusing on the synthesis of amide derivatives revealed that compounds with bulky groups at specific positions on the phenyl ring exhibited enhanced biological activity, indicating a structure-activity relationship (SAR) that may apply to this compound .

- In vitro Studies : Research investigating related amide compounds found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations. These findings suggest that this compound could be further evaluated for similar effects .

- Pharmacokinetic Properties : The pharmacokinetic profiles of structurally related compounds have been characterized in preclinical studies, highlighting the importance of lipophilicity and metabolic stability in determining their efficacy as therapeutic agents .

Properties

CAS No. |

138567-66-5 |

|---|---|

Molecular Formula |

C13H21NOSi |

Molecular Weight |

235.40 g/mol |

IUPAC Name |

N-phenyl-N-trimethylsilylbutanamide |

InChI |

InChI=1S/C13H21NOSi/c1-5-9-13(15)14(16(2,3)4)12-10-7-6-8-11-12/h6-8,10-11H,5,9H2,1-4H3 |

InChI Key |

WXMCEKQYGMNGPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(C1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.